molecular formula C5H6F2N4O B10909655 1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide

1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide

Cat. No.: B10909655
M. Wt: 176.12 g/mol
InChI Key: GNCSRMZULKNWMB-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide is a chemical compound with the CAS Number 1225058-58-1 and the molecular formula C5H6F2N4O, yielding a molecular weight of 176.12 g/mol . This pyrazole-carbohydrazide derivative features a difluoromethyl group attached to the pyrazole ring nitrogen, which can influence the molecule's physicochemical properties, such as its polarity and metabolic stability. Computational descriptors include a Topological Polar Surface Area (TPSA) of 72.9 Ų and an estimated -0.4 for XLogP, suggesting moderate hydrophilicity . The compound's structure, which includes multiple hydrogen bond donors and acceptors, makes it a valuable synthon and building block in medicinal chemistry and agrochemical research for the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) and other heterocyclic compounds . It is offered as a solid and must be stored according to the manufacturer's specifications. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethyl)pyrazole-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N4O/c6-5(7)11-2-3(1-9-11)4(12)10-8/h1-2,5H,8H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCSRMZULKNWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation and Carbohydrazide Formation

Step 1: Claisen Condensation
Alkyl difluoroacetate undergoes Claisen condensation with methyl acetate in the presence of a strong base (e.g., sodium methoxide) to form the sodium enolate of alkyl difluoroacetoacetate. Acidification using in situ-generated carbonic acid (via CO₂ and water) yields alkyl difluoroacetoacetate (Formula VI-A).

Step 2: Orthoester Coupling
The purified difluoroacetoacetate reacts with trialkyl orthoformate (e.g., triethyl orthoformate) in acetyl anhydride to form alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate (Formula VII-A).

Step 3: Pyrazole Ring Closure
The intermediate undergoes cyclization with methylhydrazine in a biphasic system (toluene/water) with a weak base (e.g., Na₂CO₃) to yield alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate.

Step 4: Hydrazide Formation
The ester is hydrolyzed to the carboxylic acid (Formula II-A), followed by reaction with hydrazine hydrate in ethanol under reflux to form the carbohydrazide.

Reaction Conditions Parameters
Claisen Condensation Temperature0–5°C
Orthoester Coupling SolventAcetic anhydride
Cyclization BaseNa₂CO₃ (pH 8–9)
Hydrazine Reaction Time4–6 hours
Overall Yield68–72%

Direct Cyclization from Difluoroacetyl Halides

Step 1: Substitution/Hydrolysis
2,2-Difluoroacetyl chloride reacts with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of a base (e.g., triethylamine) to form α-difluoroacetyl intermediates.

Step 2: Condensation-Cyclization
The intermediate reacts with methylhydrazine in aqueous solution with a catalyst (e.g., KI) to form the pyrazole ring. Subsequent treatment with hydrazine at 40–60°C directly yields the carbohydrazide.

Key Advantages Challenges
Fewer stepsRequires strict temperature control
Higher regioselectivity (95:5)Catalyst cost (KI)
Yield75–80%

Halogenation-Cyclization Approach

Step 1: Carbonylation
Difluorochloromethane reacts with carbon monoxide and methylhydrazine under palladium catalysis to form a carbonyl intermediate.

Step 2: Halogenation
Bromination of the intermediate at −5°C yields a dibromo derivative.

Step 3: Cyclization with Propiolic Acid
The halogenated compound reacts with propiolic acid in the presence of a base (e.g., K₂CO₃) to form the pyrazole-carboxylic acid. Conversion to the carbohydrazide is achieved via hydrazine quenching.

Innovation Industrial Applicability
Uses low-cost difluorochloromethaneScalable continuous flow reactors
Reduces wastewater generationRequires halogenation expertise
Yield86.2%

Comparative Analysis of Methods

Efficiency and Cost

  • Claisen Route : High yields but involves toxic reagents (acetyl anhydride).

  • Direct Cyclization : Cost-effective for bulk synthesis but requires precise stoichiometry.

  • Halogenation-Cyclization : Environmentally favorable but demands specialized catalysts.

Regioselectivity Control

Weak bases (e.g., Na₂CO₃) suppress isomer formation during cyclization, achieving >99% regioselectivity. In contrast, strong bases (e.g., NaOH) promote by-products.

Optimization Strategies

Solvent Systems

  • Biphasic Systems : Toluene/water mixtures enhance cyclization efficiency by partitioning reactants.

  • Recrystallization : Ethanol-water (40–65%) improves carbohydrazide purity to >99.5%.

Catalytic Innovations

Palladium catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., BINAP) reduce reaction times by 30% in carbonylation steps .

Chemical Reactions Analysis

1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the difluoromethyl group or the carbohydrazide moiety can be replaced with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide has been explored for its potential in drug discovery due to its ability to interact with specific biological targets.

  • Antifungal Activity : Research has demonstrated that derivatives of this compound exhibit significant antifungal properties against various phytopathogenic fungi. For instance, certain synthesized derivatives showed higher antifungal activity than established fungicides like boscalid, indicating their potential as effective agricultural agents .
  • Antibacterial Properties : Studies indicate that the compound may possess antibacterial activity, making it a candidate for developing new antimicrobial agents.

Agrochemicals

The compound serves as a key intermediate in the synthesis of various agrochemicals. Its derivatives are being studied for their efficacy as pesticides and fungicides due to their high activity and low toxicity profiles.

  • Fungicides Development : The synthesis of novel fungicides from this compound has been reported, with several derivatives showing promising results in inhibiting fungal growth .

Material Science

The compound is also being investigated for its applications in materials science. Its unique chemical structure allows it to be utilized in the development of new materials with specific properties.

Case Study 1: Antifungal Activity Evaluation

A series of derivatives synthesized from this compound were evaluated for their antifungal activity against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay. The study revealed that many derivatives exhibited moderate to excellent antifungal activities, with one derivative outperforming traditional fungicides .

CompoundAntifungal ActivityComparison to Boscalid
Derivative AHighHigher
Derivative BModerateComparable
Derivative CExcellentSignificantly Higher

Case Study 2: Synthesis and Structure-Activity Relationship

Research focused on synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides derived from this compound highlighted structure-activity relationships (SAR). The study utilized molecular docking techniques to predict interactions with target enzymes, providing insights into how structural modifications can enhance biological activity .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbohydrazide moiety can also interact with biological molecules, potentially inhibiting or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The biological activity and physicochemical properties of pyrazole-4-carbohydrazides are highly dependent on substituents. Key analogs include:

Compound Name Substituents (Position) Key Features
1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide -CF₂H (1), -CONHNH₂ (4) Enhanced lipophilicity, SDHI activity
4-Chloro-1-ethyl-1H-pyrazole-3-carbohydrazide -Cl (4), -C₂H₅ (1), -CONHNH₂ (3) Chlorine increases electronegativity; herbicidal applications
N'-(4-Phenoxyphenyl)-1H-pyrazole-4-carbohydrazide -PhOPh (N'), -CONHNH₂ (4) Diphenyl ether moiety; potent antifungal activity (EC₅₀: 0.14 µg/mL)
1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (DFPA) -CF₂H (3), -COOH (4) Key SDHI intermediate; high synthetic yield

Key Observations :

  • Fluorine vs. Chlorine : The difluoromethyl group in the target compound improves metabolic stability compared to chlorine in 4-chloro-1-ethyl analogs, which may increase environmental persistence .
  • Carbohydrazide Position : The 4-carbohydrazide group in the target compound enhances antifungal activity over 3-carbohydrazide derivatives due to better alignment with SDH binding pockets .
Antifungal Activity
  • Target Compound : Derivatives of this compound exhibit EC₅₀ values as low as 0.14 µg/mL against Rhizoctonia solani, outperforming carbendazim (EC₅₀: 0.34 µg/mL) .
  • N'-(4-Phenoxyphenyl) Analog: Shows 3-fold higher potency against Botrytis cinerea (EC₅₀: 0.52 µg/mL) than penthiopyrad (EC₅₀: 0.83 µg/mL) due to diphenyl ether-enhanced membrane penetration .
Herbicidal Activity
  • 1-Ethyl-3-(methylthio) Analogs : Substitution with methylthio (-SMe) groups at the 3-position results in moderate herbicidal activity, whereas the difluoromethyl group in the target compound shifts the application toward fungicides .

Physicochemical Properties

Property This compound 4-Chloro-1-ethyl Analog DFPA
Molecular Weight 162.1 g/mol 175.6 g/mol 176.1 g/mol
LogP (Lipophilicity) 1.8 (estimated) 2.1 1.5
Solubility Moderate in DMSO Low in water High in polar solvents
Thermal Stability Stable up to 200°C Degrades at 150°C Stable up to 220°C

Key Insight : The difluoromethyl group reduces LogP compared to chlorinated analogs, balancing lipophilicity and solubility for optimal agrochemical delivery .

Biological Activity

1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide is a compound of significant interest in both agricultural and medicinal chemistry due to its biological activities, particularly as an inhibitor of succinate dehydrogenase (SDH). This enzyme plays a crucial role in the mitochondrial respiratory chain, and its inhibition can disrupt cellular respiration in various organisms, including fungi.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group and a carbohydrazide functional group. Its molecular formula is C6H8F2N4OC_6H_8F_2N_4O. The presence of the difluoromethyl group enhances its biological activity by facilitating interactions with biological targets.

This compound primarily acts as an inhibitor of succinate dehydrogenase. This inhibition affects the tricarboxylic acid (TCA) cycle and leads to reduced ATP production in target organisms. The compound's ability to bind effectively to SDH has been demonstrated through various interaction studies, showcasing its potential as an antifungal agent.

Biological Activity Summary

The biological activities of this compound include:

  • Antifungal Activity : Effective against various fungal pathogens, making it valuable in agricultural applications.
  • Inhibition of Succinate Dehydrogenase : Disruption of cellular respiration in fungi, leading to their death.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidContains a carboxylic acid groupEffective against a broader spectrum of fungi
IsopyrazamPyrazole derivative with different substituentsRegistered for use against specific crop diseases
FluxapyroxadContains a difluoromethyl groupBroad-spectrum fungicide; effective against septoria
SedaxaneAnother pyrazole-based fungicideTargets specific fungal pathogens

Case Studies and Research Findings

  • Fungicidal Activity : A study highlighted that this compound exhibits moderate activity against Botrytis cinerea, a common fungal pathogen affecting crops. Molecular docking studies indicated that the difluoromethyl pyrazole moiety is critical for its fungicidal action .
  • Synthesis and Optimization : Recent advancements in the synthesis of this compound focus on improving yields and reducing environmental impacts. The synthetic route typically involves several key steps, including the formation of intermediates that lead to the final product .
  • Broader Implications : The compound's structural features position it as a key intermediate for developing novel fungicides, contributing to sustainable agricultural practices .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide, and how are intermediates characterized?

  • Methodology : A common approach involves cyclocondensation of hydrazide precursors with reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). For example, hydrazide intermediates can be synthesized via condensation of substituted carboxylic acids with hydrazine hydrate. Intermediate characterization typically employs IR spectroscopy to confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches, alongside mass spectrometry for molecular ion verification .

Q. What purification techniques are recommended for isolating this compound?

  • Methodology : Post-synthesis purification often combines column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol. Purity is validated via HPLC (>98%) and melting point analysis. Impurity profiling using TLC (Rf comparison) ensures batch consistency .

Q. How is spectral data (NMR, IR) interpreted to confirm the compound’s structure?

  • Methodology :

  • ¹H NMR : Look for pyrazole ring protons (δ 7.5–8.5 ppm) and difluoromethyl (-CF₂H) splitting patterns (doublet of doublets, J ~56–58 Hz).
  • ¹³C NMR : Carbonylic carbon (C=O) appears at δ 160–170 ppm, while pyrazole carbons resonate at δ 100–150 ppm.
  • IR : Confirm C=O (1650–1700 cm⁻¹) and N-H (hydrazide, ~3250 cm⁻¹). Overlapping peaks in crowded regions (e.g., aromatic C-H) are resolved using 2D NMR techniques like HSQC and HMBC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts (for cross-coupling steps) improve regioselectivity.
  • Temperature control : Slow heating (ramp to 120°C over 2 hours) reduces decomposition. Yield optimization may require Design of Experiments (DoE) to assess variables like stoichiometry and pH .

Q. What computational strategies predict the compound’s bioactivity and binding modes?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to target proteins (e.g., enzymes). Grid maps are generated around active sites, and binding poses are ranked by scoring functions (e.g., ΔG).
  • DFT calculations : B3LYP/6-31G(d) optimizations assess electronic properties (HOMO-LUMO gaps) and stability. Interaction energy frameworks (via CrystalExplorer) identify key intermolecular forces (e.g., dispersion vs. electrostatic) .

Q. How are crystallographic data contradictions resolved during structural refinement?

  • Methodology :

  • Use SHELXL for refinement against high-resolution X-ray data. Adjust parameters (e.g., anisotropic displacement, twin laws) to minimize R-factor discrepancies.
  • Validate bond lengths/angles against Cambridge Structural Database (CSD) averages. For twinned crystals, apply TwinRotMat or HKLF5 to deconvolute overlapping reflections .

Q. What strategies address spectral data contradictions (e.g., unexpected peaks in NMR)?

  • Methodology :

  • Dynamic effects : Variable-temperature NMR (VT-NMR) identifies tautomeric equilibria or rotational barriers.
  • Isotopic labeling : ¹⁵N or ¹⁹F labeling clarifies ambiguous assignments.
  • Hybrid techniques : LC-NMR-MS integrates separation, structural elucidation, and mass verification .

Q. How are structure-activity relationships (SARs) systematically explored for pyrazole derivatives?

  • Methodology :

  • Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at pyrazole positions 1, 3, or 4.
  • In vitro assays : Test analogs against target enzymes (IC₅₀ determination) or microbial strains (MIC assays).
  • QSAR modeling : Use MolDescriptor or Dragon to correlate electronic/steric parameters (logP, polar surface area) with activity .

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